

Preparation of iCRT-5 Stock Solution for Preclinical Research

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Compound of Interest

Compound Name: iCRT-5

Cat. No.: B1674365

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

iCRT-5 is a small molecule inhibitor of β -catenin-responsive transcription (CRT). It functions by disrupting the protein-protein interaction between β -catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, a critical downstream step in the canonical Wnt signaling pathway. Dysregulation of the Wnt/ β -catenin pathway is implicated in the pathogenesis of numerous cancers, including multiple myeloma and triple-negative breast cancer, making **iCRT-5** a valuable tool for preclinical research in these areas. This document provides detailed protocols for the preparation of **iCRT-5** stock solutions and subsequent dilutions for use in both in vitro and in vivo experimental models.

2. Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of **iCRT-5** is essential for accurate and reproducible experimental results.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₇ NO ₅ S ₂	[1]
Molecular Weight	367.44 g/mol	[1]
Appearance	Solid	[1]
Purity	>98%	[1]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[1]
Maximum Solubility in DMSO	36 mg/mL (approximately 97.98 mM)	

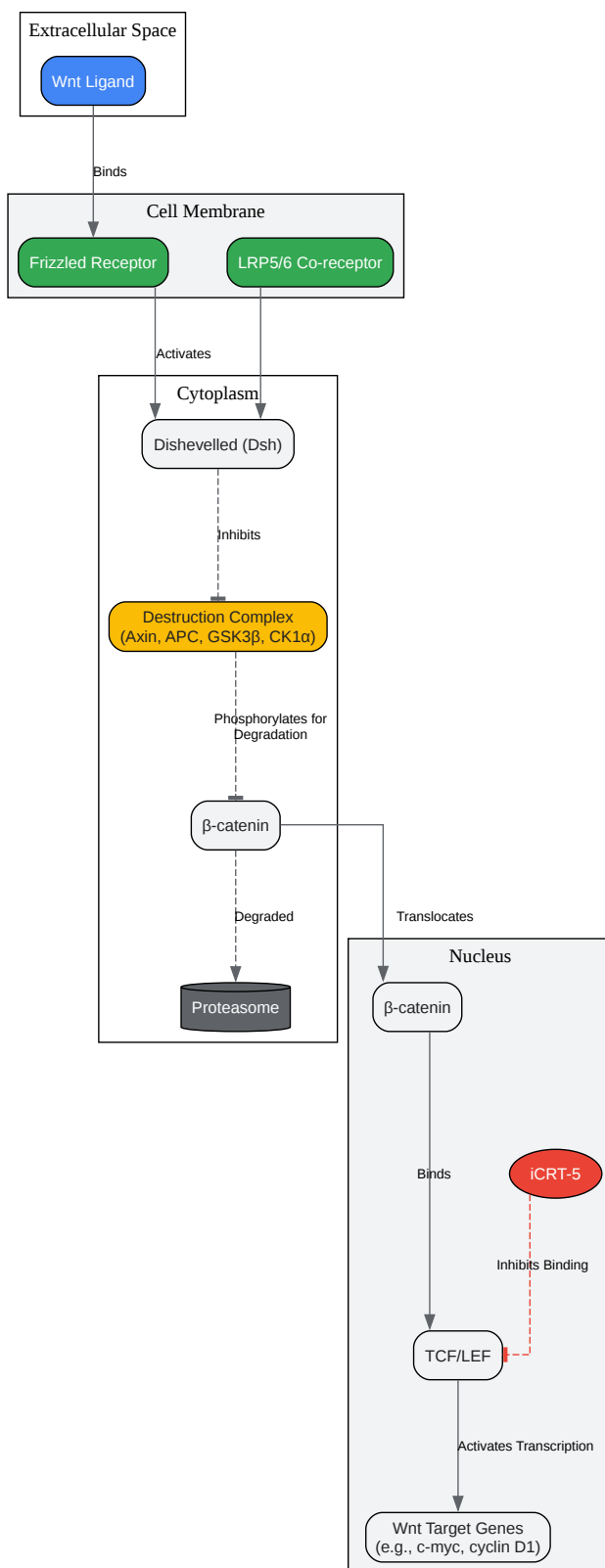
Note: The solubility in DMSO may require ultrasonic treatment and warming. It is recommended to use a fresh, unopened bottle of hygroscopic DMSO for the best results.

3. Mechanism of Action: Wnt/ β -catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and fate determination. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 β (GSK3 β), and casein kinase 1 α (CK1 α) phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β -catenin levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β -catenin in the cytoplasm. Subsequently, β -catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.[2][3]

iCRT-5 exerts its inhibitory effect at the terminal step of this cascade by directly interfering with the interaction between nuclear β -catenin and TCF4. This prevents the transcription of Wnt target genes, independent of β -catenin stabilization or nuclear translocation.[2][3]



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